1,2-Dimethoxy-4-fluoro-3-(trifluoromethylthio)benzene is an organic compound characterized by its unique molecular structure, which includes two methoxy groups, one fluorine atom, and a trifluoromethylthio group attached to a benzene ring. Its molecular formula is C9H8F4O2S, and it has a molar mass of 256.22 g/mol. The compound exhibits a density of approximately 1.37 g/cm³, indicating its relatively high molecular weight due to the presence of multiple electronegative atoms, which influence its chemical properties and reactivity .
The synthesis of 1,2-Dimethoxy-4-fluoro-3-(trifluoromethylthio)benzene typically involves:
Industrial production may utilize continuous flow reactors for enhanced efficiency and yield while employing purification techniques like distillation or recrystallization to obtain high-purity products .
1,2-Dimethoxy-4-fluoro-3-(trifluoromethylthio)benzene serves as a valuable intermediate in organic synthesis and pharmaceutical research. Its unique electronic properties make it suitable for developing new drugs and agrochemicals. Additionally, it may find applications in materials science due to its potential use in creating fluorinated polymers or coatings that require specific chemical resistance .
| Compound Name | Key Features |
|---|---|
| 1,2-Dimethoxybenzene | Lacks fluorine and trifluoromethylthio groups; less reactive. |
| 4-Fluoro-1,2-dimethoxybenzene | Contains a fluorine atom but lacks trifluoromethylthio group. |
| 1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzene | Similar structure but different positioning of substituents. |
| 1-Fluoro-2-(trifluoromethyl)benzene | Contains trifluoromethyl but lacks methoxy groups; different reactivity profile. |
1,2-Dimethoxy-4-fluoro-3-(trifluoromethylthio)benzene is distinguished by the combination of both fluorine and trifluoromethylthio groups along with methoxy substituents. This unique arrangement imparts distinct electronic effects that enhance its reactivity compared to similar compounds. The presence of these functional groups not only alters its chemical behavior but also provides potential advantages in drug development and materials science applications .